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Compound of Interest

Compound Name:
4-Oxocyclohexane-1,1-

dicarboxylic acid

Cat. No.: B1338851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Oxocyclohexane-1,1-dicarboxylic acid. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data and

representative experimental data from its close structural analog, 4-Oxocyclohexanecarboxylic

acid, to offer valuable insights for characterization and analysis.

Chemical Structure and Properties
IUPAC Name: 4-oxocyclohexane-1,1-dicarboxylic acid[1]

CAS Number: 58230-12-9[1]

Molecular Formula: C₈H₁₀O₅[1]

Molecular Weight: 186.16 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data. It is important to note that where

experimental data for the title compound is unavailable, data from its structural analog, 4-

Oxocyclohexanecarboxylic acid, is provided for reference and clearly indicated.
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Table 1: Infrared (IR) Spectroscopy Data (Predicted and
Analog)

Functional Group Vibration Mode

Predicted
Wavenumber
(cm⁻¹) for 4-
Oxocyclohexane-
1,1-dicarboxylic
acid

Experimental
Wavenumber
(cm⁻¹) for 4-
Oxocyclohexaneca
rboxylic acid

O-H (Carboxylic Acid) Stretching, broad 2500-3300 Not Available

C=O (Carboxylic Acid) Stretching ~1700-1725 Not Available

C=O (Ketone) Stretching ~1715 Not Available

C-O (Carboxylic Acid) Stretching 1210-1320 Not Available

C-H (Aliphatic) Stretching 2850-2960 Not Available

Table 2: ¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10-12 Singlet (broad) 2H
Carboxylic acid (-

COOH)

~2.5 - 2.8 Multiplet 4H CH₂ adjacent to C=O

~2.2 - 2.4 Multiplet 4H
CH₂ adjacent to

C(COOH)₂

Table 3: ¹³C NMR Spectroscopy Data (Predicted and
Analog)
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Chemical Shift (δ) ppm
(Predicted for title
compound)

Chemical Shift (δ) ppm
(Experimental for 4-
Oxocyclohexanecarboxylic
acid)

Assignment

~208 210.9 C=O (Ketone)

~175 180.8 C=O (Carboxylic Acid)

~55 44.5 Quaternary Carbon C(COOH)₂

~38 38.3 CH₂ adjacent to C=O

~28 28.5 CH₂ adjacent to C(COOH)₂

Table 4: Mass Spectrometry Data (Analog)
Data presented is for the analogous compound, dimethyl 4-oxocyclohexane-1,1-dicarboxylate.

m/z Interpretation

214 Molecular Ion [M]⁺

183 [M - OCH₃]⁺

155 [M - COOCH₃]⁺

127 [M - COOCH₃ - CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These may be adapted based on the specific instrumentation and sample

characteristics.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:
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Ensure the sample is dry.

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample

(1-2 mg) with approximately 100 mg of dry KBr powder.

Grind the mixture to a fine powder using an agate mortar and pestle.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to an NMR tube.

Data Acquisition for ¹H NMR:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Data Acquisition for ¹³C NMR:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom.

Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,

Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass

Spectrometry, LC-MS). For a non-volatile compound like this, LC-MS with electrospray

ionization (ESI) is suitable.

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to

a concentration of approximately 1 mg/mL.

Filter the solution to remove any particulate matter.

Data Acquisition (LC-ESI-MS):

The sample solution is infused into the ESI source.

The analyte is ionized, typically forming [M+H]⁺ or [M-H]⁻ ions.

The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

A mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an

organic compound like 4-Oxocyclohexane-1,1-dicarboxylic acid.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationships in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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